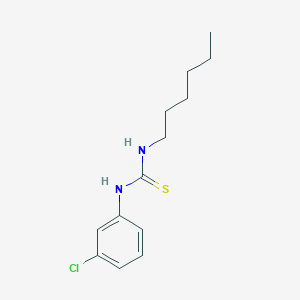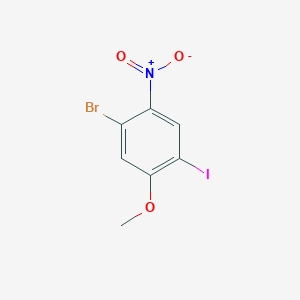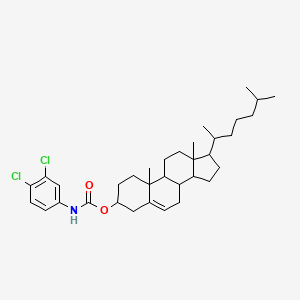![molecular formula C45H68F3N9O15 B12457979 eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate](/img/structure/B12457979.png)
eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises multiple amino acid residues, making it a subject of interest for researchers studying peptide synthesis and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid involves several steps, each requiring precise reaction conditions. The process typically begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. This is followed by the sequential coupling of amino acid residues using reagents such as carbodiimides or phosphonium salts to form peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and protein interactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
作用机制
The mechanism of action of 2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
2-amino-2-methyl-1-propanol: A simpler amino alcohol with applications in cosmetics and pharmaceuticals.
2-(2-aminoethylamino)ethanol: Another amino alcohol used in various chemical syntheses.
Uniqueness
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows for specific interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C45H68F3N9O15 |
|---|---|
分子量 |
1032.1 g/mol |
IUPAC 名称 |
2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N9O13.C2HF3O2/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4;3-2(4,5)1(6)7/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65);(H,6,7) |
InChI 键 |
DNBQVEHSLWLNFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457900.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide](/img/structure/B12457908.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12457909.png)

![4-{[(4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12457932.png)
![3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide](/img/structure/B12457944.png)

![4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid](/img/structure/B12457954.png)
![2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B12457956.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B12457963.png)

![N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12457969.png)
![5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one](/img/structure/B12457976.png)

